molecular formula C9H8N2O B050208 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 119910-38-2

1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Cat. No.: B050208
CAS No.: 119910-38-2
M. Wt: 160.17 g/mol
InChI Key: KFIHPDWYJDXDOB-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a high-value nitrogen-containing heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a fused pyrrolopyridine scaffold, a privileged structure frequently found in pharmacologically active molecules. The presence of the electron-rich pyrrole ring fused to the electron-deficient pyridine ring creates a unique electronic profile that can enhance binding interactions with biological targets.

Properties

IUPAC Name

1-methylpyrrolo[3,2-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-11-5-7(6-12)8-4-10-3-2-9(8)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIHPDWYJDXDOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CN=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The Duff reaction, a classical method for introducing aldehyde groups onto aromatic systems, involves hexamethylenetetramine (HMTA) as the formylating agent. For 1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, the reaction proceeds via electrophilic substitution at the activated C3 position of the pyrrolopyridine core. The substrate, 1-methyl-1H-pyrrolo[3,2-c]pyridine, reacts with HMTA in trifluoroacetic acid (TFA) at 80°C for 4 hours, followed by alkaline workup with sodium hydroxide.

Key Parameters:

  • Molar Ratio : HMTA is used in excess (2.7 mmol vs. 1.36 mmol substrate).

  • Acid Catalyst : TFA acts as both solvent and Brønsted acid, enhancing electrophilicity.

  • Temperature : Elevated temperatures (80°C) drive the reaction to completion within 4 hours.

Workup and Purification

Post-reaction, TFA is evaporated under reduced pressure, and the residue is partitioned between ethyl acetate (EtOAc) and water. Alkalinization with 2M NaOH ensures protonation of byproducts, facilitating extraction into the aqueous phase. The organic layer is dried over Na₂SO₄ and concentrated, with final purification achieved via flash chromatography (DCM/MeOH 95:5).

Yield and Characterization:

  • Yield : 45% (99 mg from 180 mg substrate).

  • ¹H NMR : Distinct signals at δ 10.02 (aldehyde proton), 8.81–7.78 (aromatic protons), and 3.97 (N-methyl group).

Vilsmeier-Haack Formylation

Reaction Design and Adaptations

The Vilsmeier-Haack protocol, typically employing POCl₃ and DMF, has been adapted for formylating electron-rich heterocycles. While the provided search results detail its application to 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine, analogous conditions may apply to the non-chlorinated analog.

Procedure:

  • Reagent Mixing : Substrate (3.00 mmol) is dissolved in DMF, followed by slow addition of POCl₃ (3.0 equiv) at 0°C.

  • Reaction Progress : Stirring at room temperature for 2 hours under nitrogen.

  • Workup : Basification with NaOH (pH 10) and extraction with CH₂Cl₂.

Challenges and Modifications

  • Regioselectivity : The C3 position’s reactivity dominates due to the pyrrole’s electron-donating methyl group.

  • Side Reactions : Over-formylation is mitigated by controlled POCl₃ addition and low temperatures.

Yield and Scalability:

  • Reported Yield : 59.9% for the chlorinated analog, suggesting potential optimization for the target compound.

  • Purity : MS analysis confirms [M+H]⁺ at m/z 195, consistent with the expected product.

Comparative Analysis of Methodologies

Efficiency and Practicality

Parameter Duff Reaction Vilsmeier-Haack
Reaction Time4 hours2 hours
Yield45%59.9% (analog)
Purification ComplexityColumn chromatographySimple extraction
ScalabilityModerateHigh

The Vilsmeier-Haack method offers shorter reaction times and higher yields but requires stringent temperature control. In contrast, the Duff reaction avoids phosphoryl chloride but necessitates chromatographic purification.

Emerging Methodologies and Patent Innovations

Recent patents disclose alternative routes, such as microwave-assisted Suzuki couplings for precursor synthesis. For example, WO2022/232383 highlights the use of palladium catalysts to introduce aryl groups prior to formylation, though these methods remain secondary to direct formylation strategies.

Industrial Applications and Optimization Trends

Scale-Up Considerations

  • Continuous Flow Systems : Patents suggest transitioning batch reactions to flow setups to enhance heat dissipation and safety.

  • Catalyst Recycling : Pd-based catalysts in precursor synthesis are recovered via biphasic extraction.

Analytical Validation

  • HPLC Purity : Commercial batches report >98% purity, validated by reverse-phase HPLC.

  • Stability Studies : The aldehyde group necessitates storage under nitrogen at -20°C to prevent oxidation .

Chemical Reactions Analysis

1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the corresponding alcohol .

Scientific Research Applications

1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can act as a scaffold for the design of bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit a specific enzyme by binding to its active site, thereby blocking its function. The pathways involved would depend on the biological context and the specific target being studied .

Comparison with Similar Compounds

Key Compounds :

6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

  • Molecular formula: C₈H₅ClN₂O
  • Molecular weight: 180.59 g/mol
  • Comparison: The chlorine substituent at the 6-position introduces electron-withdrawing effects, which may enhance electrophilicity at the aldehyde group compared to the methyl-substituted target compound .

Substituent Effects

Functional Group Variations :

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Methyl (1-position) C₉H₈N₂O 160.17 Moderate polarity; reactive aldehyde
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Methoxy (5-position) C₉H₈N₂O₃ 192.17 Electron-donating group increases solubility; carboxylic acid functionality
1-Ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Ethyl (1-position) C₁₀H₁₀N₂O 174.20 Higher lipophilicity vs. methyl; potential steric hindrance
4-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Bromo (4-position) C₈H₅BrN₂O 225.04 Heavy atom effect; requires refrigeration (2–8°C) for stability

Physicochemical and Commercial Properties

  • Stability : Bromo and chloro derivatives (e.g., 4-bromo and 6-chloro analogs) often require cold storage due to sensitivity, whereas methyl/ethyl-substituted compounds are stable at room temperature .
  • Purity and Pricing :
    • 1-Methyl-1H-pyrazole-4-carbaldehyde: Priced at JPY 35,000/5g (>98% purity) .
    • 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: Available at 95% purity (Matrix Scientific) .

Biological Activity

1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential applications in drug development.

Chemical Structure and Properties

This compound features a pyrrole ring fused to a pyridine nucleus, contributing to its unique chemical reactivity and biological activity. Its molecular structure allows it to interact with various biological targets, making it a valuable scaffold for drug design.

The primary mechanism of action involves the inhibition of Fibroblast Growth Factor Receptors (FGFRs) . The compound forms hydrogen bonds with specific amino acids in the FGFR hinge region, leading to receptor dimerization and activation of downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt. This interaction is crucial for its anticancer properties.

Biological Activities

This compound has been investigated for several biological activities:

  • Anticancer Activity : In vitro studies demonstrate that this compound inhibits the proliferation of breast cancer cells (4T1) and induces apoptosis. The IC50 values indicate potent activity against various cancer cell lines .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects, although further research is necessary to elucidate its spectrum of activity and mechanism.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various therapeutic contexts:

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineIC50 ValueReference
Anticancer4T1 (breast cancer)1900 nM
AntimicrobialVarious pathogensTBD
FGFR InhibitionFGFR11900 nM

Pharmacokinetics

The low molecular weight of this compound enhances its bioavailability. Its pharmacokinetic profile suggests favorable absorption characteristics, which are critical for its development as a therapeutic agent.

Future Directions

Research is ongoing to explore the full potential of this compound in drug development. Future studies may focus on:

  • Structural Modifications : To enhance potency and selectivity against specific targets.
  • In Vivo Studies : To evaluate the therapeutic efficacy and safety profile in animal models.
  • Mechanistic Studies : To further elucidate the pathways affected by this compound in various disease models.

Q & A

Q. How is this compound used as a building block for kinase inhibitors?

  • Methodology : The aldehyde serves as a handle for Schiff base formation with amine-containing pharmacophores. For instance, condensation with aniline derivatives generates imine-linked inhibitors targeting JAK2 or ALK kinases .

Q. What in vitro assays validate its biological activity?

  • Methodology : Test cytotoxicity (MTT assay) and kinase inhibition (IC₅₀) in cancer cell lines (e.g., HepG2, MCF-7). IC₅₀ values <10 μM indicate potent activity, often correlated with electron-withdrawing substituents on the pyrrolopyridine core .

Methodological Tables

Parameter Synthesis (K₂CO₃/DMF) Cross-Coupling (Pd/XPhos)
Yield (%)40–60 70–85
Reaction Time (h)12–246–8
Key Side ProductsOver-oxidized acidsHomocoupled dimers

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